2-(3-Bromophenyl)-3'-trifluoromethylacetophenone

Descripción

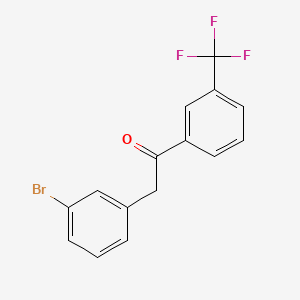

2-(3-Bromophenyl)-3'-trifluoromethylacetophenone is a substituted acetophenone derivative characterized by a bromine atom at the 3-position of the phenyl ring and a trifluoromethyl (-CF₃) group at the 3'-position of the acetophenone backbone.

Key structural features:

Propiedades

IUPAC Name |

2-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3O/c16-13-6-1-3-10(7-13)8-14(20)11-4-2-5-12(9-11)15(17,18)19/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZSRQFBEZDCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642317 | |

| Record name | 2-(3-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-20-8 | |

| Record name | Ethanone, 2-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-3’-trifluoromethylacetophenone typically involves the following steps:

Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Halogenation using Br₂/FeBr₃ or nitration using HNO₃/H₂SO₄.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-(3-Bromophenyl)-3’-trifluoromethylacetophenone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mecanismo De Acción

The mechanism of action of 2-(3-Bromophenyl)-3’-trifluoromethylacetophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways . Detailed studies on its molecular interactions and effects on cellular processes are ongoing.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter chemical behavior. Below is a comparison with key analogs:

Key Observations:

- Trifluoromethyl vs. Bromine: The -CF₃ group in the target compound enhances metabolic stability compared to non-fluorinated analogs like 3'-bromoacetophenone .

- Substituent Position: Moving the -CF₃ group from the 4' to 3' position (vs. 2-bromo-4′-trifluoromethylacetophenone) may alter steric interactions in biological targets (e.g., CYP51 enzymes), affecting antifungal efficacy .

- Polar Groups: Hydroxyl or acetamido substituents (e.g., 4-acetamido-3-bromoacetophenone) increase solubility but reduce lipophilicity, limiting blood-brain barrier penetration compared to the target compound .

Commercial and Industrial Relevance

- Pricing : 3-Bromophenyl trifluoromethanesulfonate (a related reagent) is priced at ¥29,000/5g (2022), reflecting the high cost of trifluoromethyl-containing intermediates .

- Applications: The target compound’s -CF₃ group makes it a candidate for agrochemicals or pharmaceuticals requiring prolonged half-lives. Non-fluorinated analogs like 3'-bromoacetophenone are more commonly used in academic research due to lower synthesis costs .

Actividad Biológica

2-(3-Bromophenyl)-3'-trifluoromethylacetophenone is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C15H12BrF3O

- Molecular Weight : 363.16 g/mol

- Structure : The compound features a bromophenyl group and a trifluoromethyl group, which are significant for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is limited.

Anticancer Activity

Significant attention has been given to the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10.5 | Induces apoptosis via mitochondrial pathways |

| A549 (Lung Cancer) | 8.7 | Inhibits cell cycle progression and induces ROS |

| HCT-116 (Colorectal) | 5.0 | Inhibits topoisomerase activity |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.

- Cell Cycle Arrest : It can cause cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS production leads to oxidative stress, contributing to cancer cell death.

Case Studies and Research Findings

- Study on Anticancer Effects : A study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, indicating its potential as an effective anticancer agent .

- Mechanistic Insights : Another research highlighted that the compound interacts with DNA and inhibits topoisomerase II, which is crucial for DNA replication and repair . This interaction suggests a direct mechanism by which the compound exerts its anticancer effects.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The molecular structure suggests good absorption characteristics.

- Distribution : The presence of bromine and trifluoromethyl groups may influence its distribution within biological systems.

- Metabolism : Initial studies indicate that it undergoes metabolic transformations that may lead to active metabolites contributing to its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.